Methyl 3-bromo-2-fluoro-6-methoxybenzoate
Overview
Description
Methyl 3-bromo-2-fluoro-6-methoxybenzoate is an organic compound with the molecular formula C9H8BrFO3. It is a derivative of benzoic acid, featuring bromine, fluorine, and methoxy functional groups. This compound is of interest in various fields of chemical research and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-2-fluoro-6-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-bromo-2-fluoro-6-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the reaction while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2-fluoro-6-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Nucleophilic Substitution: Products include 3-azido-2-fluoro-6-methoxybenzoate or 3-thiocyanato-2-fluoro-6-methoxybenzoate.
Reduction: The major product is 3-bromo-2-fluoro-6-methoxybenzyl alcohol.
Oxidation: The major product is 3-bromo-2-fluoro-6-methoxybenzoic acid.
Scientific Research Applications
Methyl 3-bromo-2-fluoro-6-methoxybenzoate is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules in organic synthesis.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-bromo-2-fluoro-6-methoxybenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The methoxy group can also play a role in modulating its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Methyl 3-bromo-2-fluoro-6-methoxybenzoate can be compared with other similar compounds such as:
Methyl 3-bromo-2-fluorobenzoate: Lacks the methoxy group, which may result in different reactivity and applications.
Methyl 2-bromo-5-methoxybenzoate:
6-Bromo-2-fluoro-3-methoxybenzaldehyde: Contains an aldehyde group instead of an ester, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
methyl 3-bromo-2-fluoro-6-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO3/c1-13-6-4-3-5(10)8(11)7(6)9(12)14-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUOLZFHGFVUQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.